molecular formula C21H22N4O4S B2421770 4-(diméthylsulfamoyl)-N-[2-(6-oxo-3-phényl-1,6-dihydropyridazin-1-yl)éthyl]benzamide CAS No. 921825-65-2

4-(diméthylsulfamoyl)-N-[2-(6-oxo-3-phényl-1,6-dihydropyridazin-1-yl)éthyl]benzamide

Numéro de catalogue: B2421770
Numéro CAS: 921825-65-2
Poids moléculaire: 426.49
Clé InChI: NIDAKOJTZLRUEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides and pyridazines. This compound is characterized by its complex molecular structure, which includes a benzamide core, a dimethylsulfamoyl group, and a phenylpyridazinyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Applications De Recherche Scientifique

The compound exhibits various biological activities that make it a candidate for therapeutic use:

  • Inhibition of MDM2 Protein :
    • MDM2 is a negative regulator of the p53 tumor suppressor. Inhibition of MDM2 can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells.
    • IC50 Values : The compound has shown potent inhibitory effects on MDM2 with nanomolar IC50 values, indicating strong binding affinity and potential for cancer therapy .
  • Antiproliferative Effects :
    • Studies demonstrate significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies.
    • Example Data :
      ActivityCell LineIC50 (nM)Comments
      MDM2 InhibitionVarious Cancer<100Potent inhibitor; enhances p53 activity
      Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
      CytotoxicityHealthy Human Cells>1000Low cytotoxicity observed

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antimalarial Activity

Another study focused on the compound's antimalarial properties, demonstrating moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications to enhance its efficacy against resistant strains.

Comparative Analysis of Related Compounds

To understand the broader context of this compound's applications, a comparison with related compounds is useful:

Compound NameBiological ActivityReference Source
4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamideMDM2 Inhibition, AntiproliferativePubChem
5-(4-(dimethylsulfamoyl)phenyl)-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolineAnticancer ActivityPubChem
3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-N-[3-(dimethylsulfamoyl)phenyl]propanamideAntiproliferativePubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride and reacting it with an amine to form the benzamide.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide with dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Phenylpyridazinyl Moiety: The final step involves the coupling of the intermediate with a phenylpyridazine derivative, possibly through a nucleophilic substitution or condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or amines.

Mécanisme D'action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might be related to signal transduction, metabolic processes, or gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide: Similar compounds might include other sulfonamides or pyridazines with different substituents.

    Sulfonamides: Compounds like sulfamethoxazole or sulfasalazine.

    Pyridazines: Compounds like pyridazine-3-carboxylic acid or 6-chloropyridazine.

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide lies in its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties compared to other similar compounds.

Activité Biologique

The compound 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, as well as its mechanisms of action.

Chemical Structure

The molecular formula for the compound is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S. Its structure features a dimethylsulfamoyl group, a benzamide moiety, and a pyridazinone ring, which are thought to contribute to its biological effects.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Concentration (μM)
4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide32.547.120

The data indicates that this compound exhibits selective COX-2 inhibition, which is desirable for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors .

2. Analgesic Effects

In vivo studies have shown that the compound can reduce pain responses in animal models. The analgesic effect was assessed using the formalin test and hot plate test, where it demonstrated significant pain relief comparable to standard analgesics.

3. Anticancer Properties

The anticancer potential of the compound has been explored through various assays targeting different cancer cell lines. It was found to inhibit cell proliferation and induce apoptosis in several types of cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)12.0

The compound's mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of key signaling pathways associated with cancer progression .

The biological activities of 4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide are believed to be mediated through several mechanisms:

  • COX Inhibition : By selectively inhibiting COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation and pain.
  • Apoptosis Induction : The compound activates caspase pathways in cancer cells, promoting programmed cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study on Inflammatory Disease Models : In a study involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups .
  • Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Propriétés

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-24(2)30(28,29)18-10-8-17(9-11-18)21(27)22-14-15-25-20(26)13-12-19(23-25)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDAKOJTZLRUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.